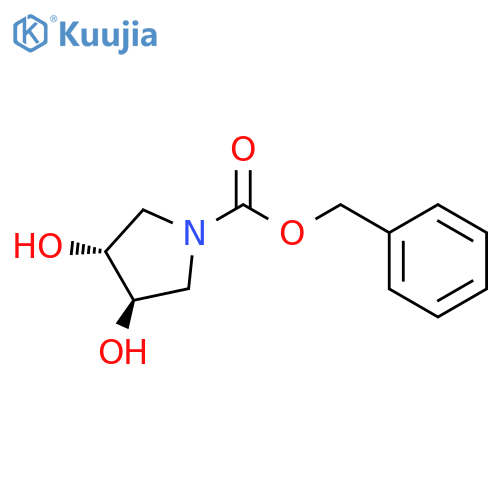

Cas no 396098-55-8 (benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate)

benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl-trans-3,4-dihydroxypyrrolidine-1-carboxylate

- 1-Pyrrolidinecarboxylic acid, 3,4-dihydroxy-, phenylmethyl ester, (3R,4R)-rel-

- benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate

- MFCD31928737

- PS-19989

- rac-benzyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate

- E80106

- EN300-6998775

- 396098-55-8

- Benzyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate

- (3R,4R)-Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

- benzyl (3R, 4R)-3,4-dihydroxypyrrolidine-1-carboxylate

- trans-1-Cbz-3,4-dihydroxypyrrolidine

- SCHEMBL2621382

- (3R,4R)-Benzyl3,4-dihydroxypyrrolidine-1-carboxylate

- 163439-83-6

- 1-PYRROLIDINECARBOXYLIC ACID, 3,4-DIHYDROXY-, PHENYLMETHYL ESTER,(3R,4R)-

- (3R,4R)-N-CBZ-3,4-DIHYDROXYPYRROLIDINE

- OSDPRBVIIIGHPO-GHMZBOCLSA-N

-

- MDL: MFCD31928737

- インチ: 1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2/t10-,11-/m1/s1

- InChIKey: OSDPRBVIIIGHPO-GHMZBOCLSA-N

- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)C[C@@H](O)[C@H](O)C1

計算された属性

- せいみつぶんしりょう: 237.10010796g/mol

- どういたいしつりょう: 237.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB577592-1 g |

Benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate; . |

396098-55-8 | 1g |

€1,362.20 | 2023-03-10 | ||

| Chemenu | CM1018655-1g |

benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate |

396098-55-8 | 95%+ | 1g |

$931 | 2023-03-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1076-10G |

benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate |

396098-55-8 | 97% | 10g |

¥ 25,608.00 | 2023-04-13 | |

| Chemenu | CM1018655-10g |

benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate |

396098-55-8 | 95%+ | 10g |

$4656 | 2023-03-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA1076-1G |

benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate |

396098-55-8 | 97% | 1g |

¥ 5,121.00 | 2023-04-13 | |

| Chemenu | CM1018655-250mg |

benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate |

396098-55-8 | 95%+ | 250mg |

$373 | 2023-03-10 | |

| Chemenu | CM1018655-5g |

benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate |

396098-55-8 | 95%+ | 5g |

$2794 | 2023-03-10 | |

| AstaTech | E80106-0.1/G |

BENZYL TRANS-3,4-DIHYDROXYPYRROLIDINE-1-CARBOXYLATE |

396098-55-8 | 95% | 0.1g |

$244 | 2023-09-18 | |

| AstaTech | E80106-1/G |

BENZYL TRANS-3,4-DIHYDROXYPYRROLIDINE-1-CARBOXYLATE |

396098-55-8 | 95% | 1g |

$978 | 2023-09-18 | |

| eNovation Chemicals LLC | Y1210531-500MG |

benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate |

396098-55-8 | 97% | 500mg |

$640 | 2024-07-21 |

benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylateに関する追加情報

Benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate (CAS No. 396098-55-8): An Overview

Benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate (CAS No. 396098-55-8) is a versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group and a trans-3,4-dihydroxypyrrolidine moiety. These structural elements contribute to its potential applications in various areas, including drug discovery and chemical synthesis.

The benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate molecule is a derivative of pyrrolidine, a five-membered heterocyclic amine. The presence of the benzyl group and the dihydroxy substitution on the pyrrolidine ring imparts specific chemical and biological properties to the compound. These properties make it an attractive candidate for further investigation in both academic and industrial settings.

Recent studies have highlighted the importance of benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain enzymes involved in neurodegenerative diseases. This finding suggests that benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate could be a valuable lead compound for the development of new drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its potential therapeutic applications, benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate has also been explored for its role in chemical synthesis. The compound's reactivity and stability make it a useful intermediate in the synthesis of more complex molecules. For example, it can serve as a building block for the construction of peptidomimetics and other bioactive compounds. This versatility has led to its increased use in combinatorial chemistry and high-throughput screening methods.

The synthesis of benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization with the benzyl and dihydroxy groups. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the use of transition metal-catalyzed reactions to achieve high yields and selectivity. Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing this compound.

From a pharmacological perspective, benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate has been studied for its ability to modulate specific biological pathways. Its interaction with enzymes and receptors has been investigated using both in vitro and in vivo models. These studies have provided valuable insights into the mechanisms underlying its biological activity and have paved the way for further optimization of its properties.

In conclusion, benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate (CAS No. 396098-55-8) is a promising compound with a wide range of potential applications in both chemical synthesis and pharmaceutical research. Its unique structural features and favorable biological properties make it an important molecule to study further. As research continues to advance, it is likely that new uses for this compound will be discovered, contributing to the development of innovative solutions in medicine and chemistry.

396098-55-8 (benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate) 関連製品

- 1158209-89-2(5-(methoxymethyl)-4-methyl-furan-2-sulfonamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2408966-06-1(tert-butyl N-(1-{[(2-hydroxyethyl)carbamoyl]methyl}-1H-pyrazol-4-yl)carbamate)

- 1207725-68-5(2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester)

- 220040-48-2(Methyl 6-(chloromethyl)picolinate)

- 1249392-60-6({1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine)

- 1443350-60-4(2-methyl-1-(3-propan-2-yloxyphenyl)propan-2-ol)

- 1806995-45-8((4-Amino-5-bromopyridin-3-yl)methanol)

- 2361721-53-9(1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one)

- 2229185-11-7(6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline)